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molecular formula C13H14FN3O B1386882 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide CAS No. 915087-26-2

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Cat. No. B1386882
M. Wt: 247.27 g/mol
InChI Key: AAIGLIMPDRXLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388159B2

Procedure details

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, 9, A is reacted with 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide B in DMF solution by heating in a microwave at 80° C. for 20 hours. Methanol and hydrochloric acid are then added and the reaction allowed to proceed for 2 hours to produce 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide, A52 (yield 35 to 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[C:7]([C:10]#[N:11])=[N:8][CH:9]=1)=[C:2]=[S:3].[C:16]([C:18]1([NH:22][C:23]2[CH:32]=[CH:31][C:26]([C:27]([NH:29][CH3:30])=[O:28])=[C:25]([F:33])[CH:24]=2)[CH2:21][CH2:20][CH2:19]1)#N.C[OH:35].Cl>CN(C=O)C>[C:10]([C:7]1[N:8]=[CH:9][C:4]([N:1]2[C:16](=[O:35])[C:18]3([CH2:21][CH2:20][CH2:19]3)[N:22]([C:23]3[CH:32]=[CH:31][C:26]([C:27]([NH:29][CH3:30])=[O:28])=[C:25]([F:33])[CH:24]=3)[C:2]2=[S:3])=[CH:5][C:6]=1[C:12]([F:15])([F:13])[F:14])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C=1C=C(C(=NC1)C#N)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CCC1)NC1=CC(=C(C(=O)NC)C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=N1)N1C(N(C2(CCC2)C1=O)C1=CC(=C(C(=O)NC)C=C1)F)=S)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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